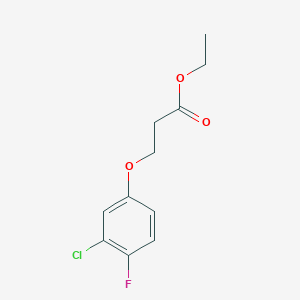
Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate: is an organic compound belonging to the class of esters[_{{{CITATION{{{1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-[2-CHLORO-4-FLUORO-5-(1 ...](https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2018178039). It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity[{{{CITATION{{{_1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-2-CHLORO-4-FLUORO-5-(1 .... This compound is of interest in various scientific and industrial applications due to its unique structural features.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common synthetic route involves the esterification of 3-(3-chloro-4-fluoro-phenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid[_{{{CITATION{{{_1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-2-CHLORO-4-FLUORO-5-(1 ....
Phenol Derivative Synthesis: Another approach is the reaction of 3-chloro-4-fluorophenol with ethyl chloroformate under basic conditions to form the desired ester.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized using a batch process where reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.
Continuous Flow Process: Some industries may employ a continuous flow process to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and ethers.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules[_{{{CITATION{{{_1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-2-CHLORO-4-FLUORO-5-(1 .... Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals. Medicine: It is used in the development of drugs targeting various diseases due to its chemical reactivity and biological activity. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Ethyl 3-(4-chloro-phenoxy)propanoate: Similar structure but lacks the fluoro substituent.
Ethyl 3-(3-fluoro-phenoxy)propanoate: Similar structure but lacks the chloro substituent.
Ethyl 3-(3-chloro-4-methoxy-phenoxy)propanoate: Similar structure but has a methoxy group instead of a fluoro group.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate makes it unique compared to its analogs. These substituents significantly affect its chemical reactivity and biological activity, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
ethyl 3-(3-chloro-4-fluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQKWDLTCFNOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
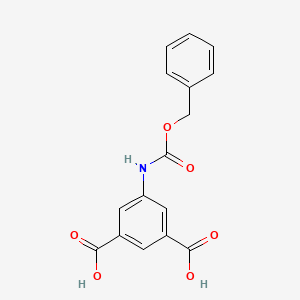
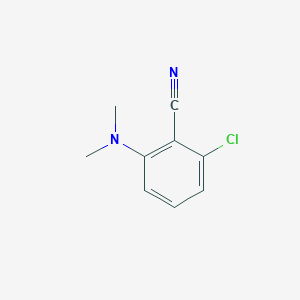
![(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid](/img/structure/B7863189.png)

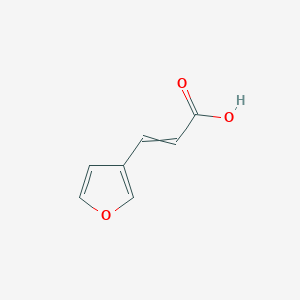
![2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7863205.png)


![N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7863250.png)


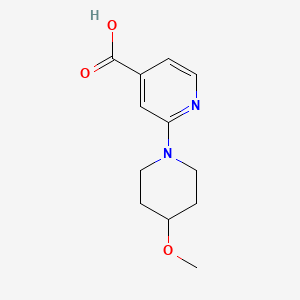
![2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid](/img/structure/B7863272.png)
![3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7863278.png)
